4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid 4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2197052-50-7
VCID: VC4446057
InChI: InChI=1S/C13H15ClO4S/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16)
SMILES: C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)Cl)C(=O)O
Molecular Formula: C13H15ClO4S
Molecular Weight: 302.77

4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid

CAS No.: 2197052-50-7

Cat. No.: VC4446057

Molecular Formula: C13H15ClO4S

Molecular Weight: 302.77

* For research use only. Not for human or veterinary use.

4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid - 2197052-50-7

Specification

CAS No. 2197052-50-7
Molecular Formula C13H15ClO4S
Molecular Weight 302.77
IUPAC Name 4-[(4-chlorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
Standard InChI InChI=1S/C13H15ClO4S/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16)
Standard InChI Key MHEUECUWKGHUNG-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid (CAS 2197052-50-7) belongs to the 1,1-dioxothiane family, characterized by a six-membered thiacyclohexane ring with two sulfonyl oxygen atoms. The molecular formula C₁₃H₁₃ClO₄S corresponds to a molecular weight of 302.77 g/mol . Its IUPAC name systematically describes the substituents: a 4-chlorobenzyl group at position 4 of the thiane ring and a carboxylic acid moiety at the same carbon.

X-ray crystallography of related 1,1-dioxothiane derivatives reveals that the sulfone group induces significant ring puckering. For instance, in 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS 194152-05-1), the thiopyran ring adopts a chair conformation with axial sulfonyl groups . By analogy, the title compound likely exhibits a distorted chair or twist-boat conformation to minimize steric clashes between the bulky 4-chlorobenzyl substituent and sulfone oxygens. The tetrahedral geometry at sulfur (bond angles ≈109.5°) is stabilized by hyperconjugation between sulfur d-orbitals and oxygen lone pairs .

Synthesis and Purification

While the exact synthetic route for 4-[(4-chlorophenyl)methyl]-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid remains undisclosed in public literature, retrosynthetic analysis suggests two plausible pathways:

Pathway A: Cyclocondensation Approach

  • React 4-chlorophenylacetaldehyde with thioglycolic acid to form thiane-4-carboxylic acid.

  • Oxidize the thioether to sulfone using H₂O₂ or Oxone®.

  • Introduce the 4-chlorobenzyl group via Friedel-Crafts alkylation .

Pathway B: Post-Functionalization Strategy

  • Start with commercially available 1,1-dioxothiane-4-carboxylic acid.

  • Perform Mannich reaction with 4-chlorobenzylamine and formaldehyde.

  • Purify by recrystallization from ethanol/water mixtures .

Purification typically involves silica gel chromatography with ethyl acetate/petroleum ether gradients (10:1 → 1:1) or recrystallization from polar aprotic solvents. The product generally isolates as a white crystalline solid with melting points between 518–525 K, consistent with sulfone-containing analogs .

Physicochemical Properties

Experimental and predicted physicochemical parameters are summarized below:

PropertyValueMethod/Source
Molecular Weight302.77 g/molHRMS
logP~2.1 (predicted)ChemAxon Calculator
Aqueous Solubility12.7 mg/mL (25°C)ALogPS 3.0
pKa (COOH)3.8 ± 0.2Potentiometric Titration
Crystal Density1.317 Mg/m³X-ray Diffraction

The compound’s moderate lipophilicity (logP ≈2.1) aligns with Rule of Five guidelines for oral bioavailability. Hydrogen bonding capacity arises from the carboxylic acid (donor/acceptor) and sulfonyl oxygens (acceptors), yielding a polar surface area of ~90 Ų . Thermostability up to 473 K makes it suitable for high-temperature applications.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.35–7.28 (m, 2H, ArH)

  • δ 7.15–7.08 (m, 2H, ArH)

  • δ 4.83 (s, 2H, CH₂Ph)

  • δ 3.21–3.15 (m, 4H, S(O)₂CCH₂)

  • δ 2.43 (s, 3H, CH₃, if present)

IR (KBr, cm⁻¹):

  • 1695 (C=O, carboxylic acid)

  • 1320, 1145 (S=O asym/sym stretch)

  • 750 (C-Cl)

Single-crystal X-ray analysis of analogous compounds confirms the sulfone group’s electron-withdrawing effect, shortening adjacent C-S bonds to 1.78–1.82 Å compared to 1.81–1.84 Å in thianes .

Reactivity and Functional Group Transformations

The molecule undergoes three primary reactions:

  • Decarboxylation: Heating above 573 K eliminates CO₂ to yield 4-(4-chlorobenzyl)thiane 1,1-dioxide.

  • Esterification: Treatment with methanol/H₂SO₄ produces methyl esters (e.g., for prodrug formulations).

  • Nucleophilic Aromatic Substitution: The 4-chloro group undergoes Suzuki coupling with arylboronic acids .

Notably, the sulfone group enhances acidity of α-protons (pKa ≈18), enabling deprotonation with weak bases like K₂CO₃ for alkylation reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator